7-idrossicoumarine
7-Hydroxycoumarins are a class of organic compounds characterized by the presence of a coumarin nucleus with a hydroxy group attached at the 7-position. These compounds exhibit diverse biological activities, making them of significant interest in pharmaceutical and natural product research. Structurally, 7-hydroxycoumarins often display characteristic features such as a benzene ring fused to a pyran ring via a double bond, with an additional hydroxy group attached at the 7th carbon atom. Due to their structural characteristics, these compounds have been found to possess antioxidant, anti-inflammatory, and antimicrobial properties.
In natural products, 7-hydroxycoumarins are prevalent in various plants and can be isolated from sources such as Angelica dahurica, Scutellaria baicalensis, and Paeonia lactiflora. They play important roles in plant defense mechanisms against pathogens and pests. In addition to their natural occurrence, 7-hydroxycoumarins have also been synthesized through chemical methods for use in drug discovery and development.
The synthesis of 7-hydroxycoumarins involves multi-step organic reactions such as Friedel-Crafts acylation followed by hydroxylation at the 7-position. These compounds are valuable intermediates in the pharmaceutical industry, serving as starting materials for further derivatization to explore their potential therapeutic applications.

Struttura | Nome chimico | CAS | MF |
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3-butanoyl-7-hydroxy-2H-chromen-2-one | 19491-89-5 | C13H12O4 |
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Methyl (7-Hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)-acetate | 95903-37-0 | C13H12O5 |
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7-hydroxy-4,6-dimethoxy-3,5-dimethylcoumarin | 132839-37-3 | C13H14O5 |
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5-methoxy-7-hydroxy-8-(2-hydroxy-3-methyl-3-butenyl)coumarin | 70849-87-5 | C15H16O5 |
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7-demethylmurralonginol isovalerate | 1310535-58-0 | C19H22O5 |
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6-Formyl-7-hydroxycumarin | 881-61-8 | C10H6O4 |
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Mammea B/BD | 98216-05-8 | C21H26O5 |
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4,8-Di-Me ether-4,7,8-Trihydroxy-5-methyl-2H-1-benzopyran-2-one | 41680-14-2 | C12H12O5 |
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4'-octanoyloxyosthenol | 868761-67-5 | C22H28O5 |
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7-hydroxy-3-[2,3-acetonide-(3-methylbutane)]coumarin | 1325717-46-1 | C17H20O5 |
Letteratura correlata
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Achintesh Narayan Biswas,Purak Das,Sandip Sengupta,Amitava Choudhury,Pinaki Bandyopadhyay RSC Adv., 2011,1, 1279-1286
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Daoyang Chen,Xiaojing Shen,Liangliang Sun Analyst, 2017,142, 2118-2127
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C. Beato,M. S. Fernández,S. Fermani,M. Reggi,A. Neira-Carrillo,A. Rao,G. Falini,J. L. Arias CrystEngComm, 2015,17, 5953-5961
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4. Au nano dumbbells catalyzed the cutting of graphene oxide sheets upon plasmon-enhanced reduction†Xiaotian Wang,Mingyun Zhu,Wanlin Fu,Chengqian Huang,Qing Gu,Tingying Helen Zeng,Yunqian Dai,Yueming Sun RSC Adv., 2016,6, 46218-46225
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Robin T. Macaluso,Benjamin K. Greve Dalton Trans., 2012,41, 14225-14235
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